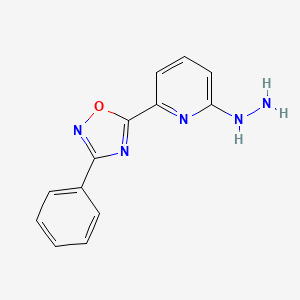

2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of hydrazine derivatives with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives. One common method involves the cyclization of hydrazine with the oxadiazole precursor in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the desired product with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Applications De Recherche Scientifique

2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Industry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mécanisme D'action

The mechanism of action of 2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have similar applications in medicinal chemistry.

1,2,4-Oxadiazole Derivatives: These derivatives are widely studied for their biological activities and potential therapeutic applications.

Uniqueness

What sets 2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine apart is the combination of the hydrazinyl group with the oxadiazole and pyridine rings

Activité Biologique

2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound notable for its unique structural features, which include a hydrazinyl group, a pyridine ring, and an oxadiazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as antimicrobial and anticancer agents. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Hydrazine Derivative : The initial step often includes the reaction of 2-chloro-6-pyridine with hydrazine hydrate.

- Cyclization : The hydrazine derivative is then cyclized with a suitable aromatic compound (like benzonitrile) in the presence of a catalyst such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

This synthetic route allows for modifications that can enhance the biological properties of the compound.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The hydrazinyl group can form hydrogen bonds with enzymes and receptors, facilitating interactions that may disrupt normal cellular processes.

- π-π Interactions : The oxadiazole ring can participate in π-π stacking interactions with nucleic acids or proteins, potentially modulating their functions .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below are summarized findings from various studies:

Antimicrobial Activity

In studies assessing antimicrobial efficacy against various pathogens:

- Inhibition Zones : Compounds similar to 2-hydrazinyl derivatives showed inhibition zones ranging from 18 mm to 30 mm against bacteria like E. coli and Staphylococcus aureus.

- Comparative Analysis : Compounds were compared with standard antibiotics, revealing that some derivatives exhibited stronger antibacterial effects than conventional drugs .

| Compound | Inhibition Zone (mm) | Activity Type |

|---|---|---|

| Compound 4 | 30 mm | Strong antibacterial |

| Compound 7 | 18 mm | Moderate antibacterial |

| Standard Antibiotic | Varies | Reference for comparison |

Anticancer Activity

The anticancer potential of this compound was evaluated through:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to 2-hydrazinyl derivatives:

- Antimicrobial Efficacy Study :

- Anticancer Mechanism Investigation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine?

The synthesis typically involves:

- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carbonyl derivatives (e.g., pyridine-2-carboxylic acid hydrazide) under reflux in polar solvents like ethanol or DMF .

- Hydrazine Functionalization : Post-synthetic modification of the pyridine ring via nucleophilic substitution or coupling reactions using hydrazine hydrate .

- Key Reagents : Phenylhydrazine, pyridine-2-carboxylic acid derivatives, and catalysts like POCl₃ for cyclization .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid byproduct contamination .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm hydrazinyl (-NH-NH₂) protons (δ 4.8–5.7 ppm) and oxadiazole/pyridine ring protons (δ 7.2–8.5 ppm) .

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for the oxadiazole-pyridine junction .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the primary biological targets or activities associated with this compound?

- Antimicrobial Activity : Oxadiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) with MIC values ranging 10–50 µg/mL against Gram-positive strains .

- Anticancer Potential : Pyridine-hydrazine hybrids induce apoptosis in cancer cells (IC₅₀: 10–20 µM against HCT116) via kinase inhibition .

- Genotoxicity Screening : Use Ames or SOS response tests to assess mutagenicity, as oxadiazoles may interact with DNA .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Dose-Response Curves : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH, serum concentration) to minimize variability .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antibacterial activity) using computational tools like molecular docking .

- Metabolic Stability : Assess liver microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What experimental designs are optimal for studying the compound’s mechanism of action?

- Enzyme Assays : Use purified targets (e.g., topoisomerase II) to measure inhibition kinetics (Km/Vmax shifts) .

- Cellular Imaging : Tag the compound with fluorescent probes (e.g., acrylamide derivatives) to track subcellular localization .

- Proteomics : Perform SILAC-based mass spectrometry to identify binding partners in cancer cell lysates .

Q. How can synthetic challenges (e.g., low yield in oxadiazole cyclization) be mitigated?

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) and improve yield (85% vs. 60%) using controlled microwave irradiation .

- Catalyst Optimization : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Solvent Screening : Test high-boiling solvents (e.g., DMSO) to stabilize reactive intermediates during cyclization .

Q. Methodological Tables

Table 1: Comparative Bioactivity of Oxadiazole Derivatives

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| 2-Hydrazinyl-6-(3-phenyl-oxadiazol)pyridine | 10–50 (Gram+) | 10–20 (HCT116) |

| 3-Phenyl-oxadiazole propionic acid | 15–30 (Gram–) | 15–25 (MCF7) |

| Disubstituted oxadiazoles | 20–40 (Mixed) | 0.47–20 (Broad) |

| Source: Adapted from |

Table 2: Key Spectroscopic Benchmarks

| Functional Group | ¹H NMR (ppm) | FTIR (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NH-NH₂) | 4.8–5.7 | 3300 (N-H stretch) |

| Oxadiazole (C=N) | - | 1600–1500 |

| Pyridine (C-H) | 7.2–8.5 | 3050 (C-H aromatic) |

| Source: |

Propriétés

IUPAC Name |

[6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-17-11-8-4-7-10(15-11)13-16-12(18-19-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYHCMQVAYBTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=CC=C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.